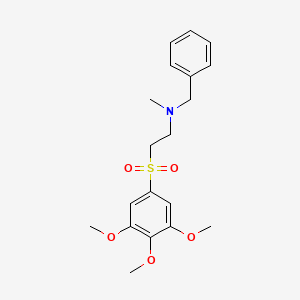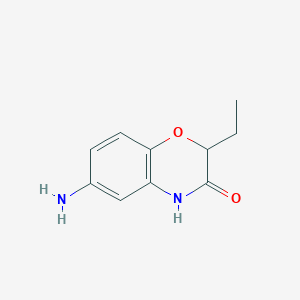![molecular formula C32H24N2O4 B14336297 (1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} CAS No. 110471-13-1](/img/no-structure.png)
(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone}
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central 1,4-phenylene group flanked by two methanone groups, each connected to a 2-(3-aminophenoxy)phenyl moiety. The presence of multiple functional groups, including amine and ketone, makes it a versatile molecule for chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} typically involves multi-step organic reactions. One common method starts with the preparation of 2-(3-aminophenoxy)benzaldehyde, which is then subjected to a condensation reaction with 1,4-phenylenediamine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. Additionally, the use of advanced catalysts and automated systems can enhance the overall efficiency and reduce production costs.
化学反应分析
Types of Reactions
(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} undergoes various chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The ketone groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of (1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic rings can participate in π-π interactions, further influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Bisphenol A: Similar in having two phenolic groups but lacks the amine functionality.
4,4’-Diaminodiphenylmethane: Contains amine groups but differs in the central linking structure.
Benzophenone: Shares the ketone functionality but lacks the amine groups.
Uniqueness
(1,4-Phenylene)bis{[2-(3-aminophenoxy)phenyl]methanone} is unique due to its combination of amine and ketone functionalities, which provide a versatile platform for various chemical reactions and applications. Its structural complexity and potential for multiple interactions make it a valuable compound in scientific research and industrial applications.
属性
| 110471-13-1 | |
分子式 |
C32H24N2O4 |
分子量 |
500.5 g/mol |
IUPAC 名称 |
[4-[2-(3-aminophenoxy)benzoyl]phenyl]-[2-(3-aminophenoxy)phenyl]methanone |
InChI |
InChI=1S/C32H24N2O4/c33-23-7-5-9-25(19-23)37-29-13-3-1-11-27(29)31(35)21-15-17-22(18-16-21)32(36)28-12-2-4-14-30(28)38-26-10-6-8-24(34)20-26/h1-20H,33-34H2 |
InChI 键 |
YZELQMAUJZMOKL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3OC4=CC=CC(=C4)N)OC5=CC=CC(=C5)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[(Prop-2-yn-1-yl)oxy]methyl}oxolane](/img/structure/B14336274.png)


